molecular formula C22H24N4O3 B2626470 3-(4-oxoquinazolin-3(4H)-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propanamide CAS No. 2034246-58-5

3-(4-oxoquinazolin-3(4H)-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propanamide

Cat. No. B2626470
CAS RN: 2034246-58-5
M. Wt: 392.459
InChI Key: LHEZXGLUVZVBOP-QAQDUYKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-oxoquinazolin-3(4H)-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propanamide is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
BenchChem offers high-quality 3-(4-oxoquinazolin-3(4H)-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-oxoquinazolin-3(4H)-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Probes and Inhibitor Synthesis

Research led by Lindgren et al. (2013) focused on synthesizing and evaluating inhibitors for the human ADP-ribosyltransferase ARTD3/PARP3. Their study found that stereochemistry significantly influences both selectivity and potency for targeting ARTD3, with certain modifications at the meso position affecting binding poses. This research contributes to understanding how variations in chemical structure, such as those found in similar compounds, can selectively inhibit specific enzymes involved in DNA damage response mechanisms (Lindgren et al., 2013).

Antibacterial Activity

Singh et al. (2010) explored the synthesis and antibacterial activity of new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles. Their research aimed at combating bacterial infections by introducing new compounds based on the quinazolinone framework, highlighting the antimicrobial potential of such chemical structures (Singh et al., 2010).

Alzheimer’s Disease Treatment

Zarei et al. (2021) designed, synthesized, and assessed 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives as potential dual inhibitors for acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer’s disease. Their findings suggest that these compounds could serve as lead compounds for developing treatments against Alzheimer's, emphasizing the compound's therapeutic versatility (Zarei et al., 2021).

Cyclization Reactions and Derivative Synthesis

Research by Shikhaliev et al. (2008) explored cyclization reactions of cyanamides with anthranilates and other compounds, leading to various heterocyclic derivatives. Such synthetic methodologies contribute to the broader understanding of chemical transformations and the generation of potentially bioactive molecules (Shikhaliev et al., 2008).

properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-(4-pyridin-2-yloxycyclohexyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c27-20(12-14-26-15-24-19-6-2-1-5-18(19)22(26)28)25-16-8-10-17(11-9-16)29-21-7-3-4-13-23-21/h1-7,13,15-17H,8-12,14H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEZXGLUVZVBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CCN2C=NC3=CC=CC=C3C2=O)OC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-oxoquinazolin-3(4H)-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propanamide

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